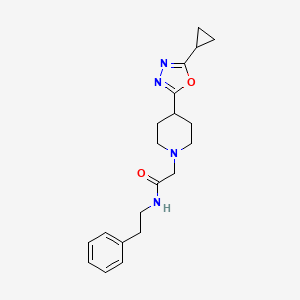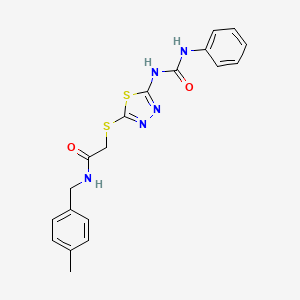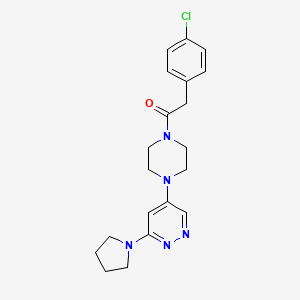![molecular formula C14H11BrN2O2S2 B2499090 5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 391223-87-3](/img/structure/B2499090.png)
5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide involves strategic cyclization, halogenation, and functionalization reactions. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates the cyclization of thioamide with chloroacetoacetate, which could be analogous to methods used in synthesizing similar structures (Tang Li-jua, 2015). Similarly, the efficient synthesis of pyridine-carboxylic acid derivatives showcases complex halogenation and nucleophilic substitution reactions that could be relevant to the synthesis of the target compound (Y. Hirokawa, T. Horikawa, S. Kato, 2000).
Molecular Structure Analysis
The crystal structure of related compounds, such as N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, reveals insights into the molecular geometry and intermolecular interactions. These compounds often exhibit significant intramolecular hydrogen bonding, which could influence the electronic and physical properties of 5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide (Analytical Sciences: X-ray Structure Analysis Online, 2004).
Applications De Recherche Scientifique
Pharmacological Potential
Bromo-benzothiophene carboxamide derivatives, which include compounds structurally similar to 5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide, have demonstrated significant pharmacological properties. For instance, such derivatives have been reported to inhibit Plasmodium falciparum Enoyl-ACP reductase, a key enzyme in the parasite's fatty acid synthesis pathway. This inhibition could potentially be leveraged in the development of novel antimalarials, as demonstrated by studies showing the potency of these compounds in vitro and in vivo against Plasmodium asexual blood stages (Banerjee, Kapoor, Surolia, & Surolia, 2011).
Chemical Synthesis and Modifications
Research has focused on the synthesis of various benzothiophene derivatives, including bromo-benzothiophene carboxamides, exploring different chemical pathways and modifications. These studies are critical for understanding the structural and chemical properties that contribute to their biological activity. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, a related compound, highlights the complexity and potential of such chemical endeavors (Hirokawa, Horikawa, & Kato, 2000).
Potential in Antimicrobial and Antifungal Applications
Additionally, the research on benzothiophene derivatives has expanded into potential antimicrobial and antifungal applications. Synthesis of new compounds with benzothiophene structure has shown promising results in antifungal screening, suggesting a potential avenue for the development of new antifungal agents (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S2/c1-2-19-8-3-4-9-11(7-8)21-14(16-9)17-13(18)10-5-6-12(15)20-10/h3-7H,2H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFHFWVSEQNLLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

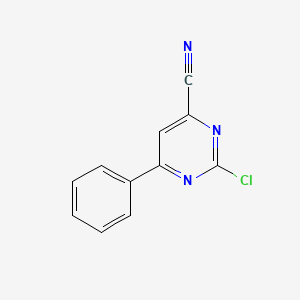
![8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2499009.png)
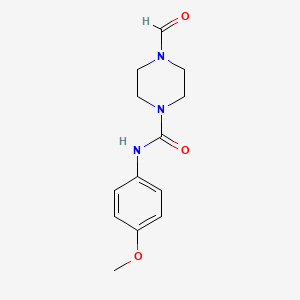
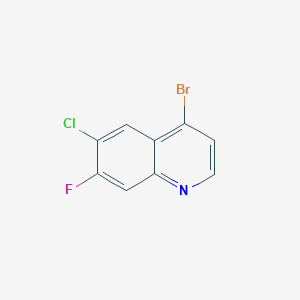
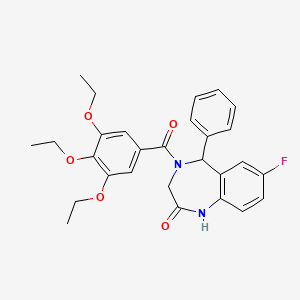
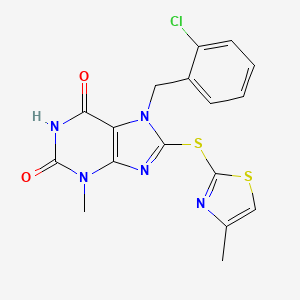
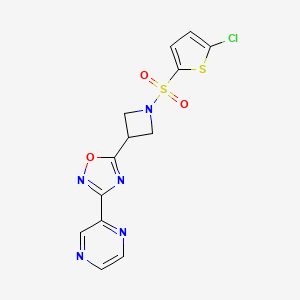
![3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2499018.png)
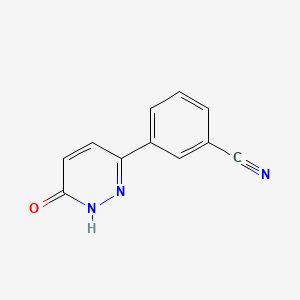
![4-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]benzamide](/img/structure/B2499021.png)
![N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide](/img/structure/B2499023.png)
